4-(1-Methyl-1H-imidazol-5-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1-Methyl-1H-imidazol-5-yl)piperidine” is a heterocyclic organic compound . It has a molecular weight of 165.235500 g/mol and a molecular formula of C9H15N3 . It is also known by several synonyms such as SCHEMBL250225, AKOS014313680, CCG-210160, DB-063742, and Piperidine, 4- (1-methyl-1H-imidazol-5-yl)- .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring attached to an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical and Chemical Properties Analysis
“this compound” is a heterocyclic organic compound . It has a molecular weight of 165.235500 g/mol and a molecular formula of C9H15N3 . More specific physical and chemical properties are not provided in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Cancer Treatment Research
- A compound structurally similar to "4-(1-Methyl-1H-imidazol-5-yl)piperidine" was investigated as an anaplastic lymphoma kinase (ALK) inhibitor with potential applications in cancer treatment. This research highlighted the challenges and strategies in developing potent ALK inhibitors with stable pharmacokinetic profiles (Teffera et al., 2013).
Antimalarial Agent Development
- The synthesis and structure of a compound related to "this compound" were investigated for its potential as an anti-malarial agent. This study focused on developing a feasible synthesis method with high yields, highlighting the importance of structural modifications for specific therapeutic applications (Guo Qian-yi, 2011).
Development of Histamine H3 Receptor Agonists
- Compounds including "this compound" derivatives were synthesized as potential human histamine type 3 agonists. This research emphasized the role of substituents on the aromatic ring in modulating agonistic activity, important for developing selective receptor-targeted therapies (Ishikawa et al., 2010).
Neurological Disease Research
- A derivative of "this compound" was identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, with potential applications in Parkinson's disease treatment. This research demonstrates the compound's oral efficacy in a disease model, showcasing its therapeutic potential (Wright et al., 1999).
Reduction of CYP450 Inhibition
- A study focused on histamine H3 receptor antagonists based on the "this compound" template, which displayed low inhibitory profiles on CYP2D6 and CYP3A4 enzymes. This highlights the compound's potential in reducing typical liabilities associated with 4-substituted imidazoles in drug development (Berlin et al., 2006).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(3-methylimidazol-4-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-7-11-6-9(12)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVAWADYFXSYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147960-44-9 |
Source
|
Record name | 4-(1-methyl-1H-imidazol-5-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.